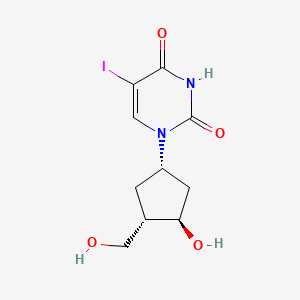
(-)-1-((1S,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-5-iodo-1H,3H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-C-IDU, also known as (-)-2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyluracil, is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The compound is characterized by the presence of a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-C-IDU typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected uracil derivative with a suitable sugar donor, such as 2-deoxy-2-fluoro-α-D-arabinofuranosyl chloride.
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove any protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the uracil ring at the 5 position using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of (-)-C-IDU follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for glycosylation and iodination steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(-)-C-IDU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the iodine atom to a less reactive form.
Substitution: The fluorine and iodine atoms in (-)-C-IDU can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles like thiols, amines, or alkoxides; reactions are conducted under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified uracil rings.
Reduction: Reduced forms with deiodinated uracil rings.
Substitution: Substituted nucleosides with various functional groups replacing the fluorine or iodine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-C-IDU is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.
Biology
In biological research, (-)-C-IDU is utilized to study the mechanisms of nucleoside transport and metabolism. It is also used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.
Medicine
(-)-C-IDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its anticancer properties are being explored in preclinical studies, where it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines.
Industry
In the pharmaceutical industry, (-)-C-IDU is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of prodrugs with improved pharmacokinetic properties.
Mecanismo De Acción
(-)-C-IDU exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. The compound targets viral DNA polymerases and cellular enzymes involved in DNA replication. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylcytosine (FIAC): Similar structure but with a cytosine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylthymine (FIAU): Similar structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyladenine (FIAA): Similar structure but with an adenine base instead of uracil.
Uniqueness
(-)-C-IDU is unique due to its specific combination of fluorine and iodine substitutions on the uracil ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for antiviral and anticancer research.
Propiedades
Número CAS |
120963-45-3 |
|---|---|
Fórmula molecular |
C10H13IN2O4 |
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c11-7-3-13(10(17)12-9(7)16)6-1-5(4-14)8(15)2-6/h3,5-6,8,14-15H,1-2,4H2,(H,12,16,17)/t5-,6-,8+/m0/s1 |
Clave InChI |
NEWOWXPKUVLDTM-VMHSAVOQSA-N |
SMILES isomérico |
C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=C(C(=O)NC2=O)I |
SMILES canónico |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


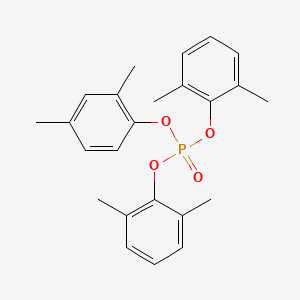
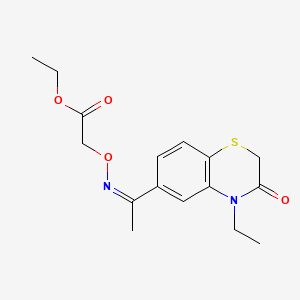
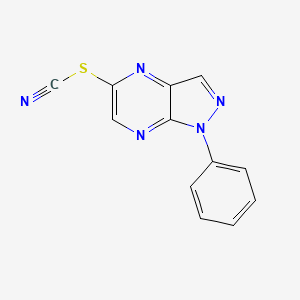
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
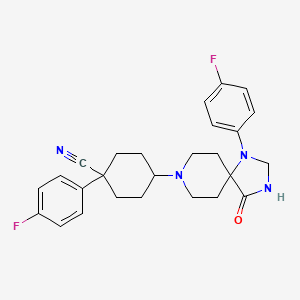
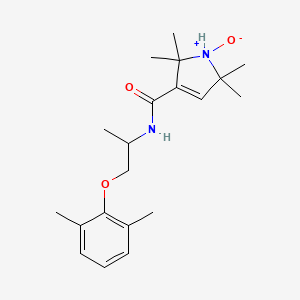
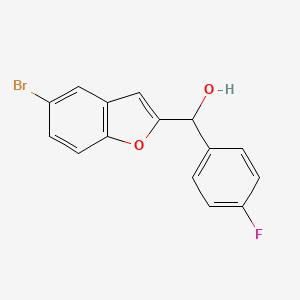


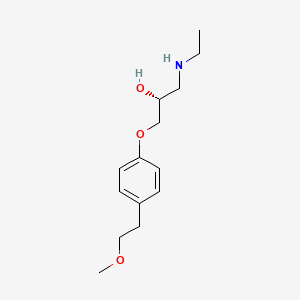

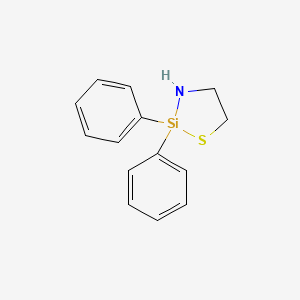
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

